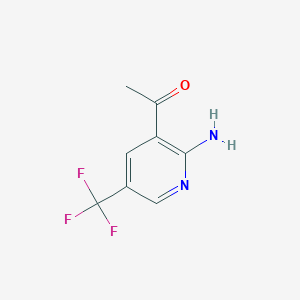
1-(2-Amino-5-trifluoromethyl-pyridin-3-YL)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-amino-5-(trifluoromethyl)pyridin-3-yl]ethanone is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-amino-5-(trifluoromethyl)pyridin-3-yl]ethanone typically involves the reaction of 5-trifluoromethylpyridine with ammonia to produce the desired product . Another method involves reacting 2-amino-5-(trifluoromethyl)pyridine hydrochloride with sodium carbonate to generate the free base, which is then reacted with ammonia .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-amino-5-(trifluoromethyl)pyridin-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-[2-amino-5-(trifluoromethyl)pyridin-3-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Mechanism of Action
The mechanism of action of 1-[2-amino-5-(trifluoromethyl)pyridin-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-(trifluoromethyl)pyridine: Shares a similar structure but lacks the ethanone group.
2-amino-5-iodopyridine: Contains an iodine atom instead of the trifluoromethyl group.
2-amino-5-fluoropyridine: Has a fluorine atom in place of the trifluoromethyl group.
Uniqueness
1-[2-amino-5-(trifluoromethyl)pyridin-3-yl]ethanone is unique due to the presence of both the trifluoromethyl group and the ethanone moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C8H7F3N2O |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
1-[2-amino-5-(trifluoromethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H7F3N2O/c1-4(14)6-2-5(8(9,10)11)3-13-7(6)12/h2-3H,1H3,(H2,12,13) |
InChI Key |
LIRPHGGZFGZCRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


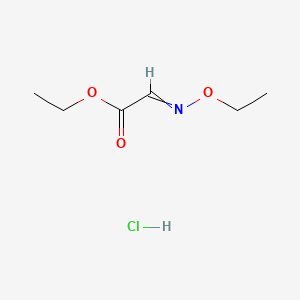
![3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid](/img/structure/B12446525.png)
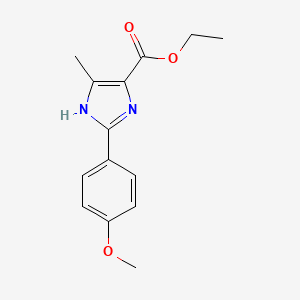
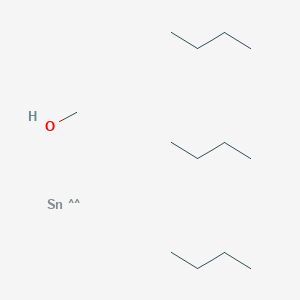
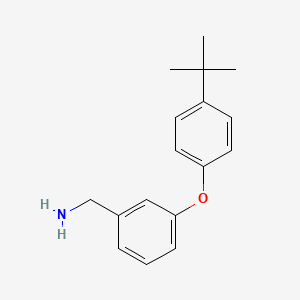
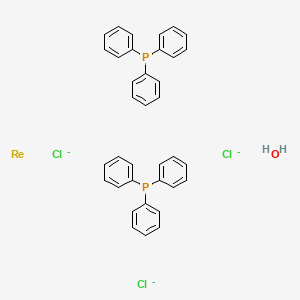
![Methyl 3-[ethoxy(imino)methyl]benzoate](/img/structure/B12446559.png)
![4,4,5,5-Tetramethyl-2-[(1E)-pent-1-EN-1-YL]-1,3,2-dioxaborolane](/img/structure/B12446574.png)
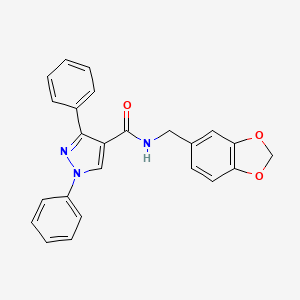
![1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine](/img/structure/B12446586.png)
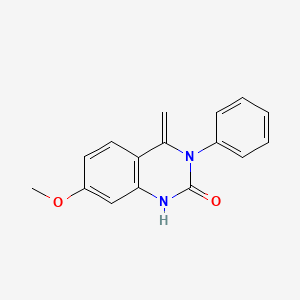
![2-bromo-N-(4-{[(4-ethoxyphenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12446600.png)
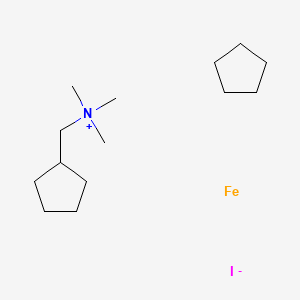
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B12446610.png)
